

H-NMR Spectrum Analysis Guide: 2-Bromo-3-fluoro-5-hydroxybenzotrile

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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-5-hydroxybenzotrile

CAS No.: 1805552-18-4

Cat. No.: B1460531

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Content Type: Technical Comparison & Elucidation Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary & Strategic Context

In the development of halogenated benzonitriles—common scaffolds for PROTAC linkers and kinase inhibitors—regioisomer differentiation is a critical bottleneck. **2-Bromo-3-fluoro-5-hydroxybenzotrile** (CAS: 876918-40-0) presents a specific analytical challenge: distinguishing the correct substitution pattern of the fluorine and hydroxyl groups relative to the nitrile/bromine core.

This guide provides a definitive structural elucidation framework. Unlike standard reports, we focus on the comparative analysis against its immediate synthetic precursor (Methoxy-analog) and critical regioisomers, utilizing

coupling constants as the primary determinant of structural integrity.

Structural Elucidation Framework

The Spin System

The molecule possesses a tetrasubstituted benzene ring with two aromatic protons (H4 and H6) in a meta relationship. The presence of Fluorine (

, spin 1/2) introduces heteronuclear coupling, transforming the spectrum from a simple AX system into a complex AMX system (where A=H4, M=H6, X=F).

Key Structural Features:

- H4 (C4-H): Located between Fluorine (C3) and Hydroxyl (C5).
- H6 (C6-H): Located between Hydroxyl (C5) and Nitrile (C1).

Theoretical Shift & Coupling Prediction (DMSO-d6)

Data derived from empirical substituent increment systems (Pretsch/Clerc).

Proton	Chemical Environment	Predicted Shift (ppm)	Multiplicity	Coupling Constants (in Hz)	Diagnostic Value
H4	ortho-F, ortho-OH	6.95 - 7.05	dd	,	Large F-coupling (Defines C3-C4 proximity)
H6	ortho-CN, ortho-OH	7.10 - 7.20	dd (or d)	,	Small/Null F-coupling (Defines para-F relationship)
-OH	Phenolic	10.5 - 11.5	s (broad)	Exchangeable	Disappears with shake

“

Critical Insight: The distinguishing feature of this isomer is the magnitude of the H-F coupling. H4 must show a large

(~9-10 Hz). If both protons show small couplings (< 6 Hz), the Fluorine is likely meta or para to both protons (indicating a regioisomer).

Comparative Analysis: Target vs. Alternatives

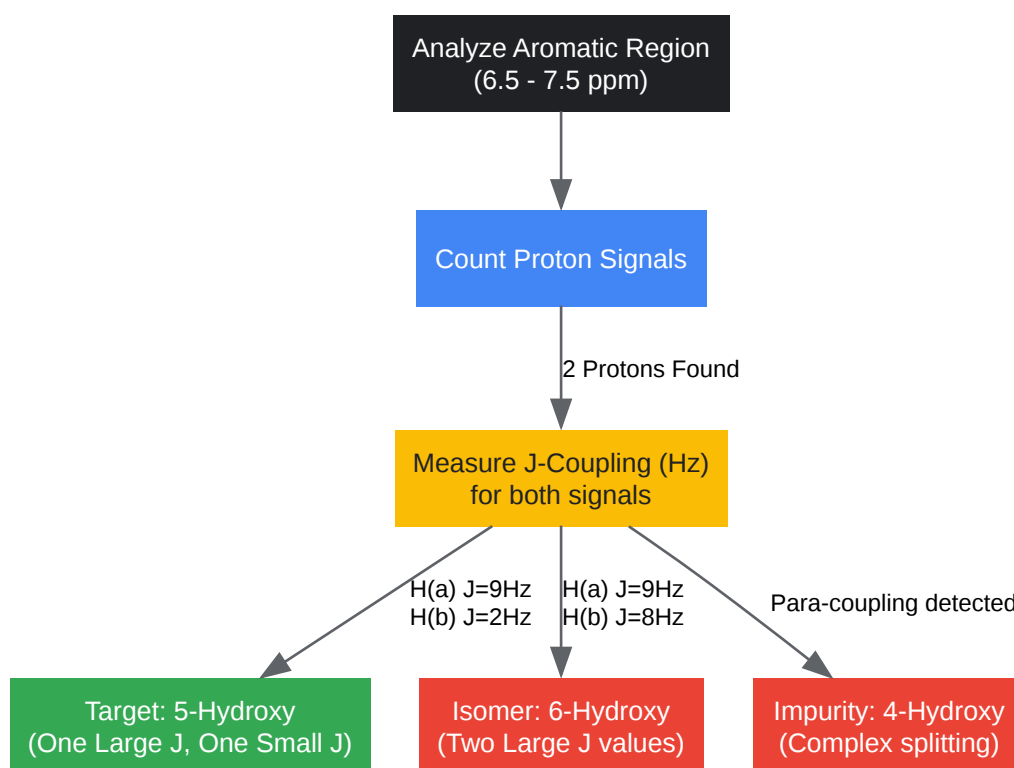
To validate the product identity, one must compare it against the Methoxy Precursor (common in synthesis) and the 6-Hydroxy Regioisomer (common impurity).

Comparative Data Table

Feature	Target Product (5-OH)	Alternative A (Precursor: 5-Methoxy)	Alternative B (Isomer: 6-Hydroxy)
Structure	2-Br, 3-F, 5-OH	2-Br, 3-F, 5-OCH	2-Br, 3-F, 6-OH
-OH Signal	10.5+ (Broad Singlet)	Absent	11.0+ (Sharp, H-bonded to CN)
-OCH Signal	Absent	3.80 (Singlet, 3H)	Absent
Aromatic H4	~7.00 (Large)	~7.15 (Large)	~7.30 (Large)
Aromatic H6	~7.15 (Small)	~7.30 (Small)	H5 ~6.90 (Large)
Key Distinction	One Large, One Small	Methoxy Peak Present	Two Large Couplings (H4 & H5 are both ortho to F)

Visual Logic: Distinguishing Isomers

The following diagram illustrates the decision logic for confirming the 5-hydroxy substitution pattern over the 6-hydroxy isomer.



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Figure 1: Decision tree for assigning regiochemistry based on coupling magnitudes.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data capable of resolving the small meta-couplings (2-3 Hz).

Sample Preparation

- Solvent: DMSO-d₆ (99.9% D).

- Why? CDCl₃

often facilitates rapid proton exchange, broadening the phenolic -OH signal into the baseline. DMSO stabilizes the -OH via hydrogen bonding, yielding a sharp, quantifiable singlet.

- Concentration: 10-15 mg in 0.6 mL solvent.
 - Warning: Over-concentration (>30 mg) can cause stacking effects, shifting aromatic peaks upfield.

Acquisition Parameters (600 MHz recommended, 400 MHz min)

- Pulse Sequence: Standard zg30 or zg90.
- Spectral Width: -2 to 14 ppm (ensure -OH capture).
- Scans (NS): 64 (to resolve small couplings from noise).
- Acquisition Time (AQ): > 3.0 seconds (crucial for high digital resolution).
- Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise without masking fine splitting.

The "Fluorine Decoupling" Validation Step

To conclusively prove the structure, run a

(Fluorine-decoupled Proton NMR).

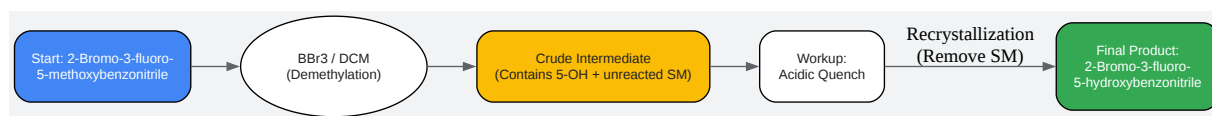
- Observation: Upon decoupling

, the complex dd at ~7.00 ppm (H4) should collapse into a simple d (doublet) showing only the meta-coupling (

Hz).
- Validation: If the peak does not simplify significantly, the large coupling was H-H (indicating a different isomer), not H-F.

Synthesis & Purification Workflow

Understanding the origin of the sample aids in spectral interpretation. The following workflow highlights where impurities (analyzed in Section 3) originate.



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Figure 2: Synthesis pathway highlighting the origin of the Methoxy-analog impurity.

References

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